molecular formula C10H8N2O3 B8756018 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 833461-40-8

4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B8756018
M. Wt: 204.18 g/mol
InChI Key: YFZFGNPCYVSYSS-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

Benzyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate (Example 66a) (0.6 g, 2.04 mmol) was dissolved in DMF (8 mL) and heated at 70° C. under a hydrogen balloon in the presence of 10% Pd/C (0.15 g) for 1 hour. The Pd/C was filtered out and washed with dichloromethane and the solvents were removed under vacuum. The residue was dissolved/suspended in NaOH (2M, 40 mL), stirred at room temperature for 30 minutes and the solution washed with dischloromethane. The aqueous layer was cooled to 0° C. and acidified to pH 1 with 2M HCl. The resultant precipitate was collected and washed with dichloromethane to give 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.050 g, 12%) as a light yellow solid. M.p.: >250° C. 1H NMR (400 MHz, DMSO-d6) δ7.32 (m, 1H), 7.39 (d, J=7.6 Hz, 1H), 7.69 (m, 1H), 8.27 (d, J=8.4 Hz, 1H), 8.86 (s, 1H), 9.87 (s, 1H), 11.95 (s, 1H). MS 205 (MH+).
Name
Benzyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]=1[C:13]([O:15]CC1C=CC=CC=1)=[O:14]>CN(C=O)C.[Pd]>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Benzyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate
Quantity
0.6 g
Type
reactant
Smiles
NC1=C(C(NC2=CC=CC=C12)=O)C(=O)OCC1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Pd/C was filtered out
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
WASH
Type
WASH
Details
the solution washed with dischloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The resultant precipitate was collected
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(NC2=CC=CC=C12)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.